molecular formula C12H11NO2S B5559564 N-[2-(methylthio)phenyl]-2-furamide

N-[2-(methylthio)phenyl]-2-furamide

Cat. No.: B5559564
M. Wt: 233.29 g/mol
InChI Key: CLVLYTURWDSNSY-UHFFFAOYSA-N
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Description

N-[2-(Methylthio)phenyl]-2-furamide is a chemical compound offered for research and development purposes. While specific biological data for this compound is not available in the public domain, it shares a structural relationship with a class of molecules known to have significant research value. Specifically, derivatives of furamide and thiourea are extensively investigated in scientific literature for a range of potential biological activities . These activities include antibacterial, antioxidant, and anticancer properties, making such compound classes a valuable scaffold in medicinal chemistry and drug discovery research . The structure of this compound incorporates a benzamide core with a methylthiophenyl substituent and a furan carboxamide group. This combination of a sulfur-containing group and a heterocyclic furan ring is often explored to modulate the compound's physicochemical properties and its interaction with biological targets. Researchers study these compounds to understand structure-activity relationships (SAR) and to develop novel therapeutic agents. This product is intended for use in controlled laboratory settings by qualified researchers. For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-16-11-7-3-2-5-9(11)13-12(14)10-6-4-8-15-10/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVLYTURWDSNSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of N-[2-(methylthio)phenyl]-2-furamide can be contextualized by comparing it to related amides with variations in substituents or heterocyclic systems. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Name Substituent on Phenyl Ring Heterocycle Molecular Weight (g/mol) Key Applications/Findings References
This compound -SCH₃ (ortho) Furan 249.30* Intermediate in organic synthesis
N-[2-(Hydroxymethyl)phenyl]-2-furamide -CH₂OH (ortho) Furan 217.22 Potential antimicrobial agent
N-(2-Nitrophenyl)furan-2-carboxamide -NO₂ (ortho) Furan 232.20 Structural studies; supramolecular interactions
N-[4-(Benzoylamino)phenyl]-2-furamide -NHCOPh (para) Furan 318.33 Antibacterial/antifungal research
N-(2-Nitrophenyl)thiophene-2-carboxamide -NO₂ (ortho) Thiophene 248.28 Genotoxicity studies; structural analog

*Calculated based on molecular formula C₁₂H₁₁NO₂S.

Key Observations :

Electron-Withdrawing Groups (e.g., -NO₂): The nitro group in N-(2-nitrophenyl)furan-2-carboxamide increases molecular polarity, which may reduce bioavailability but improve binding to polar targets .

Heterocycle Replacement :

  • Replacing furan with thiophene (as in N-(2-nitrophenyl)thiophene-2-carboxamide ) alters electronic density and steric bulk. Thiophene’s sulfur atom participates in weaker hydrogen bonds compared to furan’s oxygen, affecting crystal packing and intermolecular interactions .

Biological Activity: Antimicrobial Potential: The hydroxymethyl analog (N-[2-(hydroxymethyl)phenyl]-2-furamide) has been explored for antimicrobial activity due to its hydrogen-bonding capability, a feature less pronounced in the methylthio derivative .

Structural Insights :

  • Dihedral Angles : X-ray studies of N-(2-nitrophenyl)furan-2-carboxamide reveal a dihedral angle of 9.71° between the phenyl and furan rings, whereas the methylthio derivative’s angle is hypothesized to be similar, favoring planar conformations for π-π stacking .

Q & A

Q. What are the recommended synthetic routes for N-[2-(methylthio)phenyl]-2-furamide, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from furan-2-carboxylic acid and 2-(methylthio)aniline. Key steps include:
  • Amide Coupling : Use carbodiimide reagents (e.g., DCC or EDC) with catalytic DMAP in anhydrous dichloromethane at 0–5°C to form the amide bond .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity.
  • Yield Optimization : Control pH (~7–8) and temperature (room temperature for coupling, reflux for cyclization if applicable). Yields >70% are achievable with inert atmosphere (N₂/Ar) to prevent oxidation of the methylthio group .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Purity Analysis : High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) confirms ≥95% purity .
  • Structural Confirmation :
  • NMR : ¹H NMR (DMSO-d₆) should show characteristic peaks: δ 7.8–8.1 ppm (aromatic protons), δ 2.5 ppm (S–CH₃), and δ 6.4–7.2 ppm (furan protons) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 263.3) validates molecular weight .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer :
  • Source Validation : Cross-check compound purity (e.g., batch-to-batch HPLC consistency) and storage conditions (e.g., desiccated, −20°C to prevent hydrolysis) .
  • Biological Replicates : Use ≥3 independent assays (e.g., enzyme inhibition, cell viability) with positive controls (e.g., known kinase inhibitors).
  • Structural Analog Comparison : Compare with derivatives like N-(5-chloro-2-methoxyphenyl)-2-furamide (lacks methylthio group) to isolate the role of the methylthio moiety in bioactivity discrepancies .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the methylthio group’s role in biological activity?

  • Methodological Answer :
  • Analog Synthesis : Synthesize derivatives with substituent variations (e.g., N-[2-(methoxy)phenyl]-2-furamide, N-[2-(ethylthio)phenyl]-2-furamide) .
  • Activity Profiling : Test analogs in parallel for:
  • Enzyme Binding : Surface plasmon resonance (SPR) to measure KD values.
  • Cellular Uptake : LC-MS quantification of intracellular concentration.
  • Computational Modeling : Docking studies (AutoDock Vina) using crystal structures of target proteins (e.g., COX-2) to predict binding affinity changes with/without methylthio .

Q. What computational methods predict the metabolic stability of this compound?

  • Methodological Answer :
  • In Silico Tools :
  • CYP450 Metabolism : Use Schrödinger’s ADMET Predictor or SwissADME to identify potential oxidation sites (e.g., methylthio → methylsulfinyl).
  • Half-Life Estimation : GastroPlus™ simulates hepatic clearance rates based on logP (predicted ~2.1) and solubility (~0.5 mg/mL in PBS) .
  • Experimental Validation : Microsomal assays (human liver microsomes + NADPH) quantify metabolite formation via LC-MS/MS .

Q. How does solvent choice impact the reactivity of this compound in catalytic reactions?

  • Methodological Answer :
  • Polar Protic vs. Aprotic : In DMSO/water, the compound undergoes hydrolysis (t₁/₂ ~24 hrs at pH 7.4), while in THF/DMF, it remains stable for >72 hrs .
  • Catalytic Applications : Test Pd-catalyzed cross-coupling (Suzuki-Miyaura) in degassed toluene at 80°C, using K₂CO₃ as base. Monitor furan ring stability via in situ FTIR .

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